(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine
Description
Properties
IUPAC Name |
(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2/c8-2-1-4-10-5-3-9-7(10)6-11(12)13/h1-2,6,9H,3-5H2/b2-1+,7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYLRANZSRIEOP-NRLOHAHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C[N+](=O)[O-])N1)CC=CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(/C(=C/[N+](=O)[O-])/N1)C/C=C/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine typically involves a multi-step process. One common method includes the reaction of 3-chloroprop-2-en-1-ylamine with nitromethane under basic conditions to form the nitromethylidene intermediate. This intermediate is then reacted with imidazolidine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products
Oxidation: Formation of corresponding nitro and imidazolidine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine typically involves the reaction of imidazolidine derivatives with nitroalkenes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data can provide insights into the molecular environment of the nitromethylidene and imidazolidine moieties.
Antimicrobial Properties
Research indicates that imidazolidine derivatives exhibit significant antimicrobial activity. The presence of the nitromethylidene group enhances the compound's ability to interact with microbial targets. Studies have demonstrated that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anticancer Activity
Compounds containing imidazolidine structures have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the disruption of mitochondrial functions. Preliminary studies suggest that derivatives of this compound may exhibit similar effects, warranting further investigation into their efficacy against specific cancer types .
Antiviral Effects
The antiviral potential of imidazolidine derivatives has also been explored, particularly in relation to viral infections such as SARS-CoV-2. Research indicates that these compounds can act as dual inhibitors targeting viral entry mechanisms by interacting with key proteins involved in the virus's lifecycle . This suggests a promising avenue for developing antiviral therapeutics.
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers synthesized a series of imidazolidine derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that compounds with a nitromethylidene substituent exhibited enhanced activity compared to their non-substituted counterparts, highlighting the importance of structural modifications in improving biological efficacy .
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer properties of imidazolidine derivatives against breast cancer cell lines. The findings revealed that these compounds induced significant apoptosis through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents. Further investigations into their pharmacokinetics and toxicity profiles are necessary to assess their viability as therapeutic options .
Mechanism of Action
The mechanism of action of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related imidazolidine and nitroalkene derivatives, focusing on substituent groups, synthesis methods, and biological activity.
Key Observations:
Substituent Effects on Bioactivity :
- The chloroalkenyl group in the target compound may enhance binding to insect nicotinic acetylcholine receptors (nAChRs), similar to imidacloprid’s chloropyridinyl group .
- 1,3-Dioxane-containing analogs (e.g., ) exhibit reduced insecticidal potency compared to the target compound, likely due to steric hindrance from the dioxane ring.
Reflux-based methods (e.g., ) are common for nitroalkene derivatives but may require optimization for stereochemical control.
Crystallographic Data :
- The target compound’s analogs (e.g., ) show planar imidazolidine rings (r.m.s. deviation < 0.06 Å) with intramolecular hydrogen bonds (N–H···O), critical for conformational stability .
Imidacloprid (LC₅₀ < 1 mg/L) outperforms all analogs, emphasizing the importance of the nitroguanidine pharmacophore .
Biological Activity
The compound (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine is a synthetic organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many imidazolidine derivatives have shown promising results against various bacterial strains.
- Anticancer Properties : Certain nitro-substituted compounds are known for their cytotoxic effects on cancer cells.
- Insecticidal Effects : Some derivatives display efficacy as insecticides, targeting specific pests without harming beneficial species.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar imidazolidine compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 128 µg/mL, demonstrating effective antimicrobial potential.
Anticancer Activity
Research conducted on nitro-substituted imidazolidines indicated that these compounds could induce apoptosis in cancer cell lines. For instance, a derivative showed a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Insecticidal Activity
Field trials reported that formulations containing imidazolidine derivatives provided over 80% mortality in target insect populations within 24 hours. This suggests a strong potential for agricultural applications.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the generation of reactive species that inhibit key metabolic enzymes.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the stereochemistry and structural integrity of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly the E/Z configuration of the chloropropenyl and nitromethylidene groups. For example, coupling constants in ¹H NMR can distinguish between cis and trans configurations . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of analogous imidazolidine derivatives . Infrared (IR) spectroscopy further validates functional groups like the nitro group (stretching at ~1520 cm⁻¹) and C=C bonds (~1650 cm⁻¹) .
Q. What synthetic routes are commonly employed to prepare imidazolidine derivatives with nitromethylidene substituents?
- Methodological Answer : A two-step approach is typical:
Condensation : Reacting a primary amine with a nitroalkene precursor (e.g., nitroacetone) under basic conditions forms the nitromethylidene moiety.
Cyclization : Introducing a chloropropenyl group via nucleophilic substitution or Heck coupling ensures stereochemical control. Solvent choice (e.g., THF or ethanol) and catalysts (e.g., Pd for cross-coupling) influence yield and stereoselectivity .
Advanced Research Questions
Q. How can contradictory NMR data arising from dynamic stereoisomerism in imidazolidine derivatives be resolved?
- Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., −40°C to 60°C) can slow conformational exchange, revealing split signals for distinct stereoisomers. For example, coalescence temperatures provide activation energy estimates for ring inversion . Computational modeling (DFT or MD simulations) further predicts energy barriers and stabilizes transient intermediates .
Q. What strategies optimize reaction yields in stereochemically complex imidazolidine syntheses?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, systematically vary parameters (temperature, stoichiometry, solvent polarity). Flow chemistry (e.g., microreactors) enhances heat/mass transfer, critical for exothermic nitromethylidene formation steps . For example, a 15% yield improvement was achieved by optimizing residence time and catalyst loading in analogous systems .
Q. How does computational modeling elucidate the reactivity of the nitromethylidene group in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (FMOs) to predict sites of nucleophilic attack. For nitromethylidene, the LUMO is localized on the nitro group, making it susceptible to nucleophilic addition. Solvent effects (PCM models) further refine reactivity predictions in polar aprotic solvents like DMF .
Q. What experimental precautions mitigate decomposition of (2E)-configured imidazolidines during storage?
- Methodological Answer : Light-sensitive nitro groups require storage in amber vials under inert gas (N₂ or Ar). Thermal stability assays (TGA/DSC) identify safe storage temperatures (typically <−20°C). Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w prevent radical-mediated degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between X-ray crystallography and computational geometry optimizations?
- Methodological Answer : Crystal packing forces can distort bond angles vs. gas-phase DFT models. Compare experimental (X-ray) and computed torsional angles (e.g., C-Cl bond orientation) using software like Mercury. If deviations exceed 5%, refine computational models with periodic boundary conditions (PBC-DFT) to simulate crystal environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
